N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine is an organic compound with the molecular formula C₁₃H₂₁NO It is characterized by the presence of a cyclohexanamine group attached to a 5-methylfuran-2-yl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine typically involves the reaction of cyclohexanamine with a suitable precursor of the 5-methylfuran-2-yl ethyl group. One common method involves the alkylation of cyclohexanamine with 1-(5-methylfuran-2-yl)ethan-1-ol under acidic or basic conditions to form the desired product. The reaction conditions may vary, but typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]cyclohexanamine
- N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine
- N-[1-(5-methylpyridin-2-yl)ethyl]cyclohexanamine
Uniqueness
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine is unique due to the presence of the 5-methylfuran-2-yl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine |
InChI |
InChI=1S/C13H21NO/c1-10-8-9-13(15-10)11(2)14-12-6-4-3-5-7-12/h8-9,11-12,14H,3-7H2,1-2H3 |
InChI Key |
HUNUYRAANRUHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.